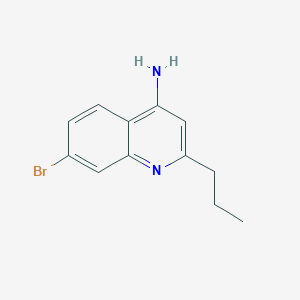

7-Bromo-2-propylquinolin-4-amine

Description

7-Bromo-2-propylquinolin-4-amine is a quinoline derivative characterized by a bromine atom at the 7-position and a propyl group at the 2-position of the quinoline scaffold. Quinoline derivatives are widely studied in medicinal chemistry for their antimicrobial, anticancer, and kinase-inhibitory properties.

Properties

CAS No. |

1189106-34-0 |

|---|---|

Molecular Formula |

C12H13BrN2 |

Molecular Weight |

265.15 g/mol |

IUPAC Name |

7-bromo-2-propylquinolin-4-amine |

InChI |

InChI=1S/C12H13BrN2/c1-2-3-9-7-11(14)10-5-4-8(13)6-12(10)15-9/h4-7H,2-3H2,1H3,(H2,14,15) |

InChI Key |

VDRIZYQDFZWVKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C2C=CC(=CC2=N1)Br)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Amino-7-bromo-2-propylquinoline can be achieved through several methods. One common approach involves the reaction of 4-aminoquinoline with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 7th position. The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

4-Amino-7-bromo-2-propylquinoline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like thiols or amines under suitable conditions. Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles.

Scientific Research Applications

4-Amino-7-bromo-2-propylquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

Biology: It serves as a probe in biological studies to understand the interactions of quinoline derivatives with biological targets.

Mechanism of Action

The mechanism of action of 4-Amino-7-bromo-2-propylquinoline involves its interaction with specific molecular targets. The amino group at the 4th position can form hydrogen bonds with biological molecules, while the bromine atom at the 7th position can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The propyl group at the 2nd position can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 7-Bromo-2-propylquinolin-4-amine, as identified by similarity scores (ranging from 0.84 to 0.87) in . These compounds share the quinoline core but differ in substituents, which influence their chemical and biological behavior:

| Compound Name | CAS Number | Substituents | Similarity Score |

|---|---|---|---|

| 7-Bromo-3-nitroquinolin-4-amine | 120287-30-1 | Br (7), NO₂ (3), NH₂ (4) | 0.87 |

| Quinolin-4-amine (unsubstituted) | 607-35-2 | NH₂ (4) | 0.86 |

| 2-Methylquinolin-4-amine | 98203-04-4 | CH₃ (2), NH₂ (4) | 0.85 |

| 7-Chloro-2-propylquinolin-4-amine | 139366-35-1 | Cl (7), C₃H₇ (2), NH₂ (4) | 0.84 |

| 7-Bromo-2-ethylquinolin-4-amine | 1232149-36-8 | Br (7), C₂H₅ (2), NH₂ (4) | 0.84 |

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: The bromine atom at position 7 in this compound increases steric bulk and electron-withdrawing effects compared to the chlorine analog (CAS 139366-35-1). Bromine’s larger atomic radius may enhance halogen bonding in protein interactions .

Impact of Nitro Groups: The 3-nitro substituent in 7-Bromo-3-nitroquinolin-4-amine (CAS 120287-30-1) introduces strong electron-withdrawing effects, which could reduce nucleophilic attack at the 4-amine position but increase electrophilicity for covalent binding to biological targets.

Unsubstituted Quinoline Core: The parent compound (CAS 607-35-2) lacks substituents, resulting in lower molecular complexity and reduced steric hindrance. This simplicity may facilitate broad-spectrum interactions but limit target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.